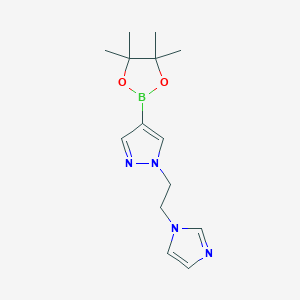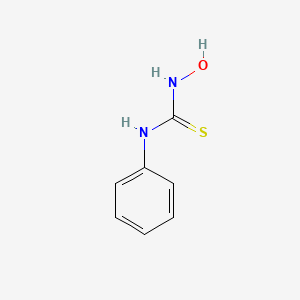
6-Octen-3-ol, 3,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Octen-3-ol, 3,6-dimethyl- is an organic compound belonging to the class of alcohols. It is characterized by the presence of a double bond in its carbon chain and two methyl groups attached to the third and sixth carbon atoms. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octen-3-ol, 3,6-dimethyl- can be achieved through various methods. One common approach involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
In industrial settings, the production of 6-Octen-3-ol, 3,6-dimethyl- often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Octen-3-ol, 3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium or platinum is often used.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
6-Octen-3-ol, 3,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the fragrance industry for its pleasant aroma and in the production of flavoring agents.
Mécanisme D'action
The mechanism of action of 6-Octen-3-ol, 3,6-dimethyl- involves its interaction with specific molecular targets and pathways. It can bind to olfactory receptors, triggering a sensory response. Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethyl-6-octen-1-ol: Known for its use in fragrances and flavorings.
3,7-Dimethyl-6-octen-1-yn-3-ol:
Uniqueness
6-Octen-3-ol, 3,6-dimethyl- stands out due to its specific structural features, such as the position of the double bond and the methyl groups. These characteristics contribute to its unique chemical properties and applications.
Propriétés
Numéro CAS |
5430-02-4 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
3,6-dimethyloct-6-en-3-ol |
InChI |
InChI=1S/C10H20O/c1-5-9(3)7-8-10(4,11)6-2/h5,11H,6-8H2,1-4H3 |
Clé InChI |
AFRHFYJZKMQWQJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCC(=CC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13995402.png)
![4,6-Dinitrobenzo[c]isoxazole](/img/structure/B13995404.png)

![7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13995414.png)
![4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B13995419.png)

![N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine](/img/structure/B13995440.png)

![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B13995454.png)
![5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione](/img/structure/B13995455.png)
